molecular formula C9H11NO3 B1297697 Methyl 4-amino-3-methoxybenzoate CAS No. 41608-64-4

Methyl 4-amino-3-methoxybenzoate

Cat. No.: B1297697
CAS No.: 41608-64-4
M. Wt: 181.19 g/mol
InChI Key: DJLFOMMCQBAMAA-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-methoxybenzoate is an organic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is a derivative of benzoic acid, featuring an amino group at the 4-position and a methoxy group at the 3-position on the benzene ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-amino-3-methoxybenzoate can be synthesized through several methods. One common approach involves the nitration of methyl 3-methoxybenzoate followed by reduction. The nitration step introduces a nitro group at the 4-position, which is then reduced to an amino group using hydrogenation with a palladium catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-3-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogenation with palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

Methyl 4-amino-3-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-amino-3-methoxybenzoate involves its interaction with various molecular targets. The amino and methoxy groups on the benzene ring allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • Methyl 3-amino-4-methoxybenzoate
  • Methyl 4-amino-2-methoxybenzoate
  • Methyl 4-amino-3-methylbenzoate

Comparison: Methyl 4-amino-3-methoxybenzoate is unique due to the specific positioning of the amino and methoxy groups on the benzene ring. This positioning influences its reactivity and interactions with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it valuable for specific applications .

Properties

IUPAC Name

methyl 4-amino-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLFOMMCQBAMAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60194434
Record name Methyl 4-amino-3-methoxybenzoate
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Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41608-64-4
Record name Benzoic acid, 4-amino-3-methoxy-, methyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino-3-methoxybenzoate
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Record name Methyl 4-amino-3-methoxybenzoate
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Record name Methyl 4-amino-3-methoxybenzoate
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Record name METHYL 4-AMINO-3-METHOXYBENZOATE
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Synthesis routes and methods I

Procedure details

A stirred mixture of methyl 3-methoxy-4-nitrobenzoate (1.20 g, 5.7 mmol) and 5% Pd—C (1.0 g) in EtOH (30 mL) and THF (20 mL) was hydrogenated overnight at 1 atm. The mixture was filtered and the filtrate was evaporated. The residue was chromatographed on silica-gel with CHCl3 as eluent, and the solid obtained was further purified by recrystallization from CHCl3-n-hexane to give 805 mg (78%) methyl 4-amino-3-methoxybenzoate as white plates. mp 126–128; IR (KBr) 3475, 1700 cm−1; 1H-NMR (CDCl3) δ 3.86 (3H, s), 3.89 (3H, s), 4.21 (2H, br s), 6.66 (1H, d, J=8.3 Hz), 7.45 (1H, d, J=1.9 Hz), 7.54 (1H, dd, J=1.9 and 8.3 Hz); MS (FAB) m/z 182 (M++1); Anal. Calcd for C9H11NO3: C, 59.66; H, 6.12; N, 7.73. Found: C, 59.65; H. 6.15; N, 7.65.
Quantity
1.2 g
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reactant
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30 mL
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20 mL
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1 g
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Synthesis routes and methods II

Procedure details

10% palladium-carbon (containing 50% water, 15 g) was added to a solution of methyl 3-methoxy-4-nitrobenzoate (150 g) in methanol (600 mL) and THF (300 mL), and the reaction solution was stirred at a hydrogen pressure of 0.9 MPa at 50° C. to 64° C. for 6.5 hours. The reaction solution was left to cool to room temperature and then filtered through celite. The resulting filtrate was concentrated under reduced pressure to obtain 134 g of the title compound. The property values corresponded to the reported values (CAS #41608-64-4).
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0 (± 1) mol
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150 g
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600 mL
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Quantity
300 mL
Type
solvent
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Name
palladium-carbon
Quantity
15 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of Methyl 4-amino-3-methoxybenzoate in developing potential drug candidates?

A1: this compound serves as a key building block in synthesizing molecules with high affinity for the 5-HT4 receptor [, ]. This receptor is a promising target for treating various neurological and psychiatric disorders. By modifying the structure of this compound, researchers can fine-tune the binding affinity and selectivity of resulting compounds for the 5-HT4 receptor, leading to the development of potential drug candidates [].

Q2: How was the crystal structure of this compound determined, and what insights does it provide?

A2: The crystal structure of this compound was determined using X-ray diffraction analysis []. The study provides detailed information on the precise positions of hydrogen atoms within the molecule, contributing to a deeper understanding of its three-dimensional conformation and potential interactions with other molecules []. This structural information is valuable for understanding its role as a building block in more complex molecules and for designing derivatives with specific pharmacological properties.

Q3: Has this compound been used in developing radioligands for medical imaging?

A3: Yes, this compound served as a starting point for synthesizing [11C]RX-1, a radioligand designed for Positron Emission Tomography (PET) imaging of 5-HT4 receptors in the brain [, ]. This radioligand, (([methoxy-(11)C]1-butylpiperidin-4-yl)this compound), demonstrated promising characteristics for visualizing and studying 5-HT4 receptor distribution in living subjects, particularly in the context of neurological research [, ].

Q4: What challenges were encountered in developing radioligands based on this compound for PET imaging?

A4: While [11C]RX-1 displayed promising traits for PET imaging, researchers also explored alternative radioligands due to the short half-life of carbon-11 (20.4 minutes) []. The development of [18F]RX-2, a fluorine-18 labeled analog, aimed to address this limitation and offer a longer-lasting imaging agent for studying 5-HT4 receptors []. This highlights the continuous efforts in optimizing radioligand design based on this compound for improved imaging capabilities.

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